An In-depth Technical Guide to the Molecular Structure of 6-cyano-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the Molecular Structure of 6-cyano-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and properties of 6-cyano-1H-indole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous pharmacologically active agents, and the strategic placement of cyano and carboxylic acid functionalities on this core imparts unique electronic and steric properties that are advantageous for molecular design. This document elucidates the chemical identity, spectroscopic signature, and potential synthetic pathways of 6-cyano-1H-indole-2-carboxylic acid. Furthermore, it explores the compound's reactivity and contextual biological significance, offering valuable insights for researchers engaged in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
6-cyano-1H-indole-2-carboxylic acid is a polyfunctional organic molecule characterized by a fused bicyclic indole core. A nitrile (-C≡N) group is substituted at the 6-position of the benzene ring, and a carboxylic acid (-COOH) group is present at the 2-position of the pyrrole ring.
Table 1: Chemical Identifiers and Computed Properties of 6-cyano-1H-indole-2-carboxylic acid [1]
| Property | Value | Source |
| IUPAC Name | 6-cyano-1H-indole-2-carboxylic acid | PubChem |
| CAS Number | 85864-09-1 | PubChem |
| Molecular Formula | C₁₀H₆N₂O₂ | PubChem |
| Molecular Weight | 186.17 g/mol | PubChem |
| Canonical SMILES | C1=CC2=C(C=C1C#N)NC(=C2)C(=O)O | PubChem |
| InChI Key | DZAGFMALIIXWPO-UHFFFAOYSA-N | PubChem |
| Topological Polar Surface Area | 76.9 Ų | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| XLogP3 | 2 | PubChem |
Molecular Structure and Spectroscopic Characterization
The molecular structure of 6-cyano-1H-indole-2-carboxylic acid is defined by the planar indole ring system. The cyano group is a strong electron-withdrawing group, influencing the electronic distribution across the aromatic system. The carboxylic acid at the 2-position is a key functional handle for derivatization and interaction with biological targets. While a definitive crystal structure is not publicly available, insights can be drawn from related indole carboxylic acids, which often exhibit planar structures with intermolecular hydrogen bonding.
Caption: 2D structure of 6-cyano-1H-indole-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The indole NH proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the benzene and pyrrole rings will resonate in the aromatic region (approximately 7.0-8.5 ppm), with their multiplicity and coupling constants dictated by their positions relative to the substituents. The proton at the 3-position of the pyrrole ring will be a singlet.
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¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (around 165-175 ppm). The nitrile carbon will have a characteristic chemical shift in the range of 115-125 ppm. The remaining eight carbons of the indole ring will appear in the aromatic region (approximately 100-140 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 6-cyano-1H-indole-2-carboxylic acid will be characterized by several key absorption bands.[2]
Table 2: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300-2500 | O-H (Carboxylic Acid) | Very broad band due to hydrogen bonding |
| ~3300 | N-H (Indole) | Moderate, sharp peak |
| ~2230 | C≡N (Nitrile) | Strong, sharp absorption |
| 1710-1680 | C=O (Carboxylic Acid) | Strong, sharp absorption |
| 1600-1450 | C=C (Aromatic) | Multiple sharp bands of variable intensity |
Mass Spectrometry (MS)
In mass spectrometry, 6-cyano-1H-indole-2-carboxylic acid is expected to show a molecular ion peak [M]⁺ at m/z 186. The fragmentation pattern would likely involve the loss of the carboxylic acid group (•COOH, 45 Da) and potentially the loss of HCN (27 Da) from the cyano group. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthetic route to 6-cyano-1H-indole-2-carboxylic acid can be adapted from established methods for indole synthesis, such as the Fischer or Reissert indole syntheses, starting from appropriately substituted precursors like 4-cyanophenylhydrazine or 2-nitro-4-cyanotoluene. A general approach for the synthesis of indole-2-carboxylic acids involves the condensation of a substituted nitrotoluene with diethyl oxalate, followed by reductive cyclization.[3][4]
Caption: Proposed synthetic pathway for 6-cyano-1H-indole-2-carboxylic acid.
Experimental Protocol (Hypothetical):
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Condensation: To a solution of sodium ethoxide in ethanol, add 4-cyano-2-nitrotoluene followed by the dropwise addition of diethyl oxalate at a controlled temperature. The reaction mixture is stirred until the formation of the intermediate is complete, as monitored by TLC.
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Work-up and Isolation: The reaction is quenched with acid, and the precipitated intermediate is filtered, washed, and dried.
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Reductive Cyclization: The intermediate is dissolved in a suitable solvent (e.g., acetic acid or ethanol) and subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) or chemical reduction (e.g., with iron powder in acetic acid).
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Final Product Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield 6-cyano-1H-indole-2-carboxylic acid.
Reactivity Profile
The reactivity of 6-cyano-1H-indole-2-carboxylic acid is governed by its three key functional components: the indole ring, the carboxylic acid, and the cyano group.
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Indole Ring: The indole nucleus is susceptible to electrophilic substitution, although the electron-withdrawing nature of the cyano and carboxylic acid groups will deactivate the ring compared to unsubstituted indole. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation.
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Carboxylic Acid Group: This group can undergo standard carboxylic acid reactions, such as esterification, amide bond formation, and reduction to the corresponding alcohol. This functionality is a critical handle for attaching the molecule to other scaffolds in drug discovery programs.
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Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This provides another avenue for chemical modification.
Biological and Pharmacological Context
The indole-2-carboxylic acid scaffold is a well-established pharmacophore in drug discovery. Derivatives have shown a wide range of biological activities, including:
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Antiviral Activity: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase.[5] The carboxylic acid is often crucial for chelating metal ions in the enzyme's active site.
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Anticancer Properties: Substituted indole-6-carboxylic acids have been investigated as multi-target antiproliferative agents, for instance, by targeting EGFR and VEGFR-2 tyrosine kinases.[6]
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Metabolic Disorders: Certain aryl indole-2-carboxylic acids have been identified as selective PPARgamma modulators, showing potential for the treatment of type 2 diabetes.
The presence of the 6-cyano group in the target molecule can enhance binding to biological targets through dipole-dipole interactions or by acting as a hydrogen bond acceptor. It also modulates the overall electronic properties and metabolic stability of the compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for 6-cyano-1H-indole-2-carboxylic acid is not widely available. However, based on the known hazards of related indole carboxylic acids, the following precautions should be taken:
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Hazard Identification: The compound is likely to be an irritant to the skin, eyes, and respiratory tract. It may be harmful if swallowed or inhaled.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses. Use in a well-ventilated area or with a fume hood.
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First Aid Measures: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
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Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
6-cyano-1H-indole-2-carboxylic acid is a versatile heterocyclic compound with significant potential as a building block in the design and synthesis of novel therapeutic agents. Its unique combination of an indole core with cyano and carboxylic acid functionalities provides multiple points for chemical modification and interaction with biological targets. This technical guide has provided a detailed overview of its molecular structure, spectroscopic properties, and potential synthetic strategies, offering a valuable resource for researchers in the field of medicinal chemistry and drug development. Further experimental validation of the predicted data will be crucial for the full characterization and application of this promising molecule.
References
- Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3161.
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A Key Alectinib Intermediate. (n.d.). Exploring 6-Cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-1H-indole-3-carboxylic Acid. Retrieved from [Link]
- Wang, L., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9029-9038.
- Al-Ostath, A., et al. (2022).
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
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PubChem. (n.d.). 6-cyano-1H-indole-2-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
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